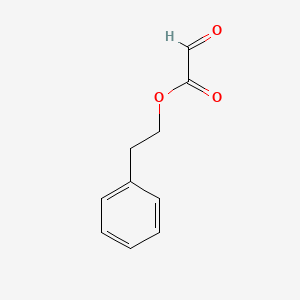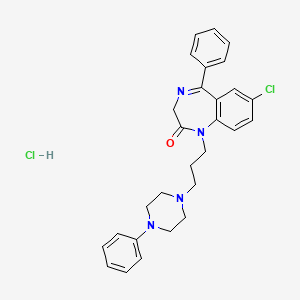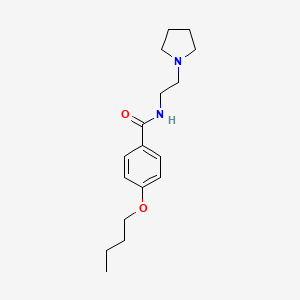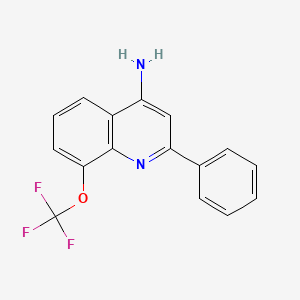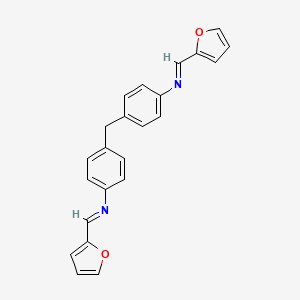
4,4'-Methylenebis(N-furfurylideneaniline)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-Methylenebis(N-furfurylideneaniline) is an organic compound known for its unique structure and properties It is characterized by the presence of two furfurylideneaniline groups connected by a methylene bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Methylenebis(N-furfurylideneaniline) typically involves the condensation reaction between furfural and aniline derivatives in the presence of a methylene donor. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the methylene bridge.
Industrial Production Methods
Industrial production methods for 4,4’-Methylenebis(N-furfurylideneaniline) may involve large-scale condensation reactions using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-Methylenebis(N-furfurylideneaniline) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: Substitution reactions can introduce different functional groups into the molecule, modifying its reactivity and applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or other reduced derivatives.
Aplicaciones Científicas De Investigación
4,4’-Methylenebis(N-furfurylideneaniline) has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications or its role as a precursor for drug development.
Industry: It can be used in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism of action of 4,4’-Methylenebis(N-furfurylideneaniline) involves its interaction with molecular targets and pathways within a given system. The specific mechanism depends on the context of its application. For example, in biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. In industrial applications, its reactivity and chemical properties determine its role in the synthesis of materials.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Methylenebis(N,N-dimethylaniline): This compound is similar in structure but contains dimethyl groups instead of furfurylideneaniline groups.
4,4’-Methylenebis(cyclohexylamine): Another similar compound with cyclohexylamine groups instead of furfurylideneaniline groups.
Uniqueness
4,4’-Methylenebis(N-furfurylideneaniline) is unique due to the presence of furfurylideneaniline groups, which impart specific chemical properties and reactivity. This uniqueness makes it valuable for certain applications where other similar compounds may not be suitable.
Propiedades
Número CAS |
6264-59-1 |
|---|---|
Fórmula molecular |
C23H18N2O2 |
Peso molecular |
354.4 g/mol |
Nombre IUPAC |
1-(furan-2-yl)-N-[4-[[4-(furan-2-ylmethylideneamino)phenyl]methyl]phenyl]methanimine |
InChI |
InChI=1S/C23H18N2O2/c1-3-22(26-13-1)16-24-20-9-5-18(6-10-20)15-19-7-11-21(12-8-19)25-17-23-4-2-14-27-23/h1-14,16-17H,15H2 |
Clave InChI |
MAKABEVBNIJHPX-UHFFFAOYSA-N |
SMILES canónico |
C1=COC(=C1)C=NC2=CC=C(C=C2)CC3=CC=C(C=C3)N=CC4=CC=CO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


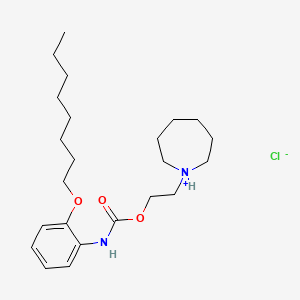
![4-[(2,3-Dimethoxyphenyl)methylideneamino]-5-methyl-2-propan-2-ylphenol](/img/structure/B13752495.png)
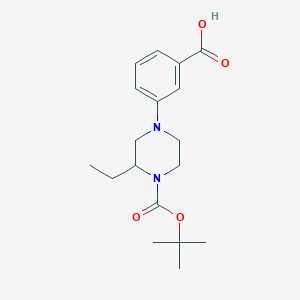
![[1-(2-methylbut-3-yn-2-yl)azetidin-1-ium-3-yl] N-propylcarbamate;chloride](/img/structure/B13752506.png)
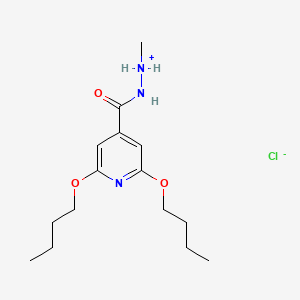

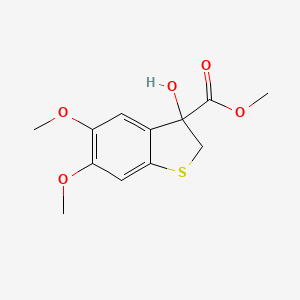
![2-Naphthalenol, decahydro-, [2S-(2alpha,4aalpha,8abeta)]](/img/structure/B13752531.png)
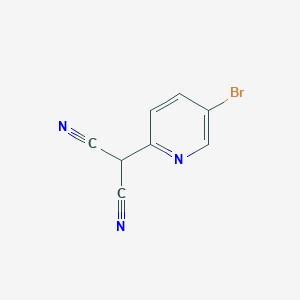
![(-)-2,3-bis-((2S,5S)-2,5-diethylphospholano)benzo[b]thiophene(1,5-cyclooctadiene)rhodium(I)tetrafluoroborate](/img/structure/B13752536.png)
